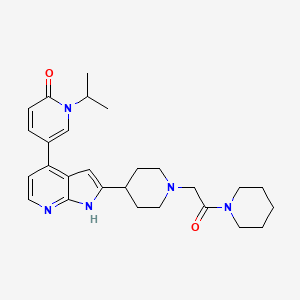

Usp5-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

USP5-IN-1 is a potent inhibitor of the enzyme ubiquitin-specific protease 5 (USP5). This compound binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5 with a dissociation constant (KD) of 2.8 micromolar. This compound is selective over nine proteins containing structurally similar ZnF-UBD domains and inhibits the catalytic cleavage of a di-ubiquitin substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of USP5-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized through a series of organic reactions involving the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound at a larger scale. The exact methods and conditions for industrial production are not publicly available.

Chemical Reactions Analysis

Types of Reactions

USP5-IN-1 primarily undergoes binding interactions with the ZnF-UBD of USP5. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, its primary function is to inhibit the catalytic activity of USP5 by binding to its active site .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and specific reactants required for each step of the synthesis. The conditions typically involve controlled temperatures, pressures, and reaction times to ensure the desired product is obtained with high purity .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. There are no significant by-products reported in the literature, as the synthesis is designed to be highly specific and efficient .

Scientific Research Applications

USP5-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

-

Chemistry: : this compound is used as a chemical probe to study the function of USP5 and its role in various cellular processes. It helps researchers understand the mechanisms of deubiquitination and the regulation of ubiquitin-dependent pathways .

-

Biology: : In biological research, this compound is used to investigate the role of USP5 in immune regulation, protein degradation, and signal transduction. It has been shown to affect important cellular signaling pathways such as NF-κB, Wnt/β-catenin, and interferon .

-

Medicine: : this compound is being explored for its potential therapeutic applications in treating diseases such as cancer. By inhibiting USP5, it may help regulate the stability of proteins involved in tumor growth and progression .

-

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for various diseases .

Mechanism of Action

USP5-IN-1 exerts its effects by binding to the ZnF-UBD of USP5, thereby inhibiting its catalytic activity. This inhibition prevents USP5 from cleaving ubiquitin chains, which in turn affects the regulation of protein degradation and signaling pathways. The molecular targets of this compound include key proteins involved in immune regulation, inflammation, and cancer progression .

Comparison with Similar Compounds

USP5-IN-1 is unique in its high selectivity and potency as a USP5 inhibitor. Similar compounds include other deubiquitinase inhibitors that target different ubiquitin-specific proteases. Some of these compounds are:

-

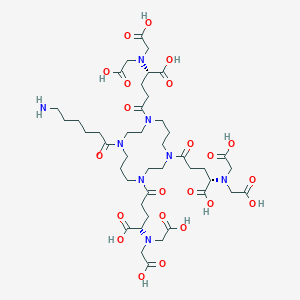

USP7-IN-1: : An inhibitor of ubiquitin-specific protease 7 (USP7), which plays a role in regulating the stability of p53 and other proteins involved in cancer .

-

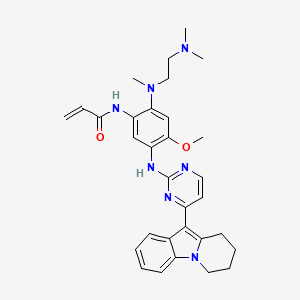

USP30 inhibitor 11: : Targets ubiquitin-specific protease 30 (USP30), involved in mitochondrial quality control and associated with Parkinson’s disease .

-

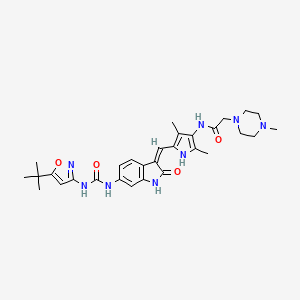

HBX 41108: : An inhibitor of ubiquitin-specific protease 8 (USP8), which regulates endosomal trafficking and has implications in cancer .

This compound stands out due to its specific binding to the ZnF-UBD of USP5 and its ability to selectively inhibit USP5 over other similar proteins .

Properties

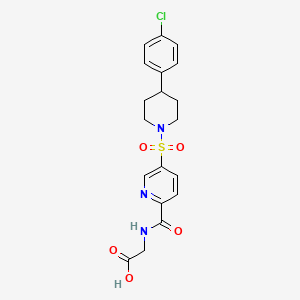

Molecular Formula |

C19H20ClN3O5S |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

2-[[5-[4-(4-chlorophenyl)piperidin-1-yl]sulfonylpyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H20ClN3O5S/c20-15-3-1-13(2-4-15)14-7-9-23(10-8-14)29(27,28)16-5-6-17(21-11-16)19(26)22-12-18(24)25/h1-6,11,14H,7-10,12H2,(H,22,26)(H,24,25) |

InChI Key |

HIWYRXWPCQHOSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)C(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)

![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate](/img/structure/B10831297.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)

![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)

![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)